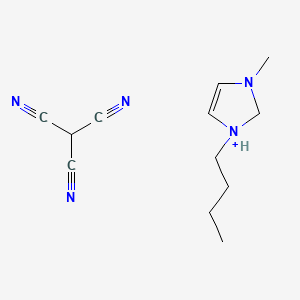
N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, a hydroxyimino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide typically involves the following steps:
Nitration: The starting material, 4-fluoro-2-methylphenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oximation: The resulting amine is reacted with an appropriate oxime reagent, such as hydroxylamine hydrochloride, to form the hydroxyimino group.
Acetylation: Finally, the hydroxyimino intermediate is acetylated using acetic anhydride to yield N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially at the hydroxyimino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with metal ions.
Industrial Applications: The compound is explored for its use as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, particularly those involved in oxidative stress pathways, by forming stable complexes with metal ions.
Pathways Involved: It can modulate the activity of enzymes such as nitric oxide synthase, leading to altered levels of nitric oxide and other reactive oxygen species.
Comparison with Similar Compounds
N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide can be compared with other similar compounds:
Similar Compounds: N-(4-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide, N-(4-bromo-2-methylphenyl)-2-(N-hydroxyimino)acetamide, and N-(4-methyl-2-methylphenyl)-2-(N-hydroxyimino)acetamide.
Uniqueness: The presence of the fluoro group in N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKUALHNSOMJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)


![6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061249.png)



![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)


![4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B15061303.png)


